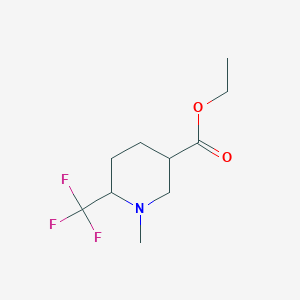Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate
CAS No.:
Cat. No.: VC15813095
Molecular Formula: C10H16F3NO2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16F3NO2 |
|---|---|
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C10H16F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14(2)6-7/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | LHAJKUFFHSBPJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC(N(C1)C)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate, reflecting its substitution pattern on the piperidine ring . Its molecular formula is C₁₀H₁₆F₃NO₂, with a molecular weight of 239.23 g/mol . The trifluoromethyl (-CF₃) group at the 6-position and the methyl (-CH₃) group at the 1-position create steric and electronic effects that influence the compound’s reactivity and interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆F₃NO₂ | |
| Molecular Weight | 239.23 g/mol | |
| SMILES | CCOC(=O)C1CCC(N(C1)C)C(F)(F)F | |
| InChIKey | LHAJKUFFHSBPJJ-UHFFFAOYSA-N |
Synthetic Pathways and Methodologies
Reductive Amination and Cyclization
Linear precursors such as δ-amino ketones or esters can undergo cyclization to form piperidine rings. For instance, ethyl 4-oxopiperidine-3-carboxylate derivatives have been synthesized via reductive amination of β-keto esters followed by intramolecular cyclization . Adapting this strategy, ethyl 3-(methylamino)hex-5-enoate could be treated with a trifluoromethylating reagent (e.g., CF₃Br) to introduce the -CF₃ group, followed by hydrogenation to saturate the ring .
Post-Functionalization of Piperidine Scaffolds
Direct functionalization of preformed piperidine rings offers another route. The methyl group at N-1 can be introduced via alkylation of piperidine-3-carboxylate esters using methyl iodide, while the trifluoromethyl group at C-6 may be installed via radical trifluoromethylation or nucleophilic substitution . For example, ethyl 6-bromopiperidine-3-carboxylate could undergo halogen exchange with CuCF₃ to yield the target compound .
Physicochemical Properties
Solubility and Lipophilicity
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5–3.0), making the compound soluble in organic solvents like dichloromethane and ethyl acetate but poorly soluble in water . This property is advantageous for drug delivery systems requiring membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous piperidine esters reveals melting points between 100–150°C, suggesting moderate thermal stability . The electron-withdrawing -CF₃ group may lower the decomposition temperature compared to non-fluorinated analogs.
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | logP | Solubility (H₂O) |
|---|---|---|---|
| Ethyl piperidine-3-carboxylate | 171.23 g/mol | 1.2 | 25 mg/mL |
| Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate | 225.21 g/mol | 2.8 | <1 mg/mL |
| Target compound | 239.23 g/mol | 3.0 | <1 mg/mL |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR data (CDCl₃, 400 MHz) would feature:
-
δ 1.25 ppm (t, 3H): Ethyl ester -CH₃.
-
δ 3.45 ppm (q, 2H): Ethyl ester -CH₂-.
-
δ 3.70–3.90 ppm (m, 2H): Piperidine H-3 and H-5.
-
δ 2.30 ppm (s, 3H): N-CH₃ .
¹⁹F NMR would show a singlet near δ -60 ppm for the -CF₃ group .
Mass Spectrometry
Electrospray ionization (ESI-MS) would likely yield a molecular ion peak at m/z 240.1 [M+H]⁺, with fragmentation patterns corresponding to loss of the ethyl ester (-46 Da) and trifluoromethyl group (-69 Da) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume